Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate

Lipophilicity Partition coefficient Drug-likeness

Researchers requiring aldehyde-functionalized heterocyclic building blocks for fragment-based library synthesis face limited options with the correct 5,5′-biaryl connectivity. Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 647023-91-4) addresses this gap with: • Reactive formyl handle for imine/hydrazone condensation chemistry • Linear 5,5′-biaryl furan-thiophene π-system suitable for organic electronics • Built-in LogP toggle: intact ethyl ester (LogP ≈ 2.99) for organic-phase reactions; hydrolyze to carboxylic acid (CAS 886509-91-7) for aqueous conditions Supplied at ≥98% purity with global shipping.

Molecular Formula C12H10O4S
Molecular Weight 250.27 g/mol
CAS No. 647023-91-4
Cat. No. B12604438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate
CAS647023-91-4
Molecular FormulaC12H10O4S
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C2=CC=C(O2)C=O
InChIInChI=1S/C12H10O4S/c1-2-15-12(14)11-6-5-10(17-11)9-4-3-8(7-13)16-9/h3-7H,2H2,1H3
InChIKeyWVBRGFXGONKCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 647023-91-4): A Heterocyclic Building Block with Orthogonal Aldehyde–Ester Reactivity


Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is a heterocyclic compound (C₁₂H₁₀O₄S, MW 250.27 g/mol) featuring a 5,5′-biaryl furan–thiophene core with a formyl substituent on the furan ring and an ethyl ester on the thiophene ring . It belongs to the furanothiophene subclass of bichalcophenes, compounds recognized as versatile intermediates in medicinal chemistry and materials science [1]. The compound is supplied by multiple vendors at ≥98% purity and is primarily positioned as a synthetic building block for further derivatization .

Why Generic Substitution of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate Fails: The Functional and Positional Isomer Problem in Furanothiophene Procurement


In-class furanothiophene compounds cannot be freely interchanged because small structural variations—ester type (methyl vs. ethyl), ring connectivity (5,5′- vs. 3,2′-biaryl), and linker identity (direct bond vs. carbonyl)—produce quantifiably different physicochemical profiles that directly govern downstream synthetic utility . For example, the methyl ester analog (CAS 255828-29-6) exhibits a lower computed logP (XLogP3 = 2.3) versus the ethyl ester target (LogP ≈ 2.99), affecting solubility and partitioning behavior in reaction media [1]. The carbonyl-bridged analog (CAS 890100-53-5) replaces the formyl group with a ketone linker, fundamentally altering the reactivity of the aldehyde handle required for condensation-based library synthesis . These differences are not cosmetic; they determine the compound's eligibility for specific synthetic routes and the properties of downstream products.

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage: Higher Computed LogP of the Ethyl Ester vs. the Methyl Ester Analog

The target compound's ethyl ester confers a measurably higher predicted lipophilicity compared to the closest commercially available analog, methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6). This difference influences solubility in organic reaction media, chromatographic retention, and membrane partitioning if the compound or its derivatives are progressed into biological screening . The methyl analog carries an XLogP3 of 2.3, while the target compound's computed LogP is approximately 2.99 [1].

Lipophilicity Partition coefficient Drug-likeness

Positional Isomer Differentiation: 5,5′-Biaryl Connectivity vs. 3,2′-Regioisomer for Geometric Control in Downstream Chemistry

The target compound features 5,5′-biaryl connectivity (thiophene C5 linked to furan C5), creating an extended linear molecular axis. The closest commercial analog, methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6), incorporates a 3,2′-connectivity (thiophene C3 linked to furan C2) with a vicinal ester at thiophene C2, producing a markedly different molecular shape and electronic distribution [1]. This regioisomerism dictates the trajectory of substituents in any derivative library and influences π-stacking geometry in materials applications [2].

Regiochemistry Biaryl coupling Molecular geometry

Aldehyde vs. Ketone Reactivity Differentiation: Formyl Group Enables Condensation Chemistry Absent in the Carbonyl-Bridged Analog

The target compound bears a formyl (–CHO) substituent directly on the furan ring. The closest carbonyl-containing analog, ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate (CAS 890100-53-5, same molecular formula C₁₂H₁₀O₄S), replaces the formyl group with a ketone bridge connecting the two heterocycles . The formyl group is a superior electrophile for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation, hydrazone formation) due to reduced steric hindrance and higher electrophilicity compared to the ketone carbonyl, which is deactivated by conjugation with both aromatic rings .

Aldehyde reactivity Schiff base Synthetic handle

Molecular Weight and Physical Form Differentiation: Solid Target vs. Crystalline Methyl Ester Analog for Handling and Formulation

The target compound (MW 250.27 g/mol) is a solid at ambient temperature . The closest methyl ester analog (CAS 255828-29-6, MW 236.25 g/mol) has a defined melting point of 118–119 °C and is also supplied as a solid [1]. The 14.02 Da molecular weight difference arises from the ethyl-to-methyl ester substitution and corresponds to a boiling point difference: the methyl analog has a predicted boiling point of 386.1 ± 42.0 °C, while the carbonyl analog (CAS 890100-53-5, same MW as target) has a predicted boiling point of 389.6 ± 32.0 °C .

Physical form Molecular weight Handling

Ester Hydrolysis Potential: Controlled Access to the Carboxylic Acid Derivative for Aqueous Solubility Tuning

The ethyl ester of the target compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(5-formylfuran-2-yl)thiophene-2-carboxylic acid (CAS 886509-91-7, MW 222.22 g/mol) . The acid form has a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 471.3 ± 45.0 °C, reflecting stronger intermolecular hydrogen bonding compared to the ester . This hydrolytic route provides a controlled means to switch from an organic-soluble ester to a water-soluble carboxylate salt, which is not accessible from the carbonyl-bridged analog without cleaving the ketone linker.

Ester hydrolysis Carboxylic acid Solubility modulation

Hydrogen Bond Acceptor Count Parity but Distinct TPSA: Implications for Chromatographic and Biological Behavior

The target compound has a topological polar surface area (TPSA) of 56.51 Ų and 5 hydrogen bond acceptor sites with zero hydrogen bond donors . This TPSA is lower than the commonly cited drug-likeness threshold of 140 Ų and higher than the chemsrc-reported PSA of 84.75 Ų for the same compound, highlighting variability in computational methods . The methyl analog (CAS 255828-29-6) shares the same H-bond acceptor count (5) and donor count (0), but its TPSA is expected to be similar though not directly compared from a single source.

Polar surface area Hydrogen bonding Chromatography

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Aldehyde-Based Library Synthesis via Schiff Base and Hydrazone Formation

The formyl group on the furan ring enables condensation with primary amines and hydrazines to generate diverse imine and hydrazone libraries . This reactivity is absent in the carbonyl-bridged analog (CAS 890100-53-5), where the ketone linker is sterically and electronically deactivated. The ethyl ester's higher lipophilicity (LogP ≈ 2.99) compared to the methyl analog (XLogP3 = 2.3) may facilitate organic-phase purification of intermediate products [1]. Researchers building fragment-based screening libraries should preferentially select this compound when an aldehyde handle is required for diversification.

Materials Science: Precursor for Conjugated Oligomers and Polymers via 5,5′-Linear Scaffold

The 5,5′-biaryl furan–thiophene connectivity provides an extended, linear conjugated π-system suitable for incorporation into oligomers and polymers for organic electronics . The aldehyde terminus can serve as a reactive end-cap or as a functionalization point for attaching chromophores to polymer backbones. This linear geometry is distinct from the bent 3,2′-connectivity of the methyl ester analog (CAS 255828-29-6), which would introduce a kink in the conjugated pathway [1].

Synthetic Methodology: Stille Coupling-Derived Building Block for Cross-Coupling Cascades

This compound is accessible via Stille coupling of bromo-substituted heterocycles with stannyl partners, as described in the bichalcophene synthesis literature . The presence of both an electron-withdrawing ester and an electron-withdrawing formyl group on opposite rings creates a push–pull electronic system that can participate in further palladium-catalyzed cross-coupling reactions at remaining reactive positions. The ethyl ester can be selectively hydrolyzed to the carboxylic acid (CAS 886509-91-7) for aqueous workup or salt formation without affecting the formyl group [1].

Physicochemical Property Optimization: LogP-Tunable Scaffold via Ester Hydrolysis

For research programs requiring systematic logP modulation, this compound offers a built-in toggle: the intact ethyl ester (LogP ≈ 2.99) can be used for organic-phase reactions, while hydrolysis to the carboxylic acid (CAS 886509-91-7) provides a more polar species amenable to aqueous conditions . This property cannot be replicated with the carbonyl-bridged analog (CAS 890100-53-5), where hydrolysis at the ketone would fragment the molecule. The ~0.7 logP difference from the methyl analog also provides a finer gradation for structure–property relationship (SPR) studies [1].

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